Arimoclomol maleate

Description

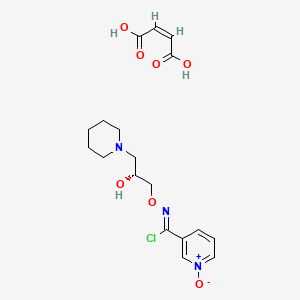

Structure

3D Structure of Parent

Properties

CAS No. |

289893-26-1 |

|---|---|

Molecular Formula |

C18H24ClN3O7 |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1 |

InChI Key |

OHUSJUJCPWMZKR-FEGZNKODSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>99% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arimoclomol maleate; BRX-220; BRX 220; BRX220; BRX-345; BRX 345; BRX345. |

Origin of Product |

United States |

Foundational & Exploratory

Arimoclomol Maleate in Neurodegeneration: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arimoclomol is a first-in-class heat shock protein (HSP) amplifier that has garnered significant interest for its therapeutic potential in a range of neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanism of action of arimoclomol maleate, with a focus on its role in mitigating cellular stress and protein misfolding, key pathological features of neurodegeneration. We delve into its primary mode of action, the co-induction of the heat shock response, and its subsequent effects on protein aggregation and lysosomal function. This document consolidates preclinical and clinical data, presents detailed experimental protocols for key assays, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

Neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Niemann-Pick disease type C (NPC), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. A common underlying pathology in many of these disorders is the accumulation of misfolded and aggregated proteins, which leads to cellular dysfunction and, ultimately, cell death. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes a network of molecular chaperones, such as heat shock proteins (HSPs). The heat shock response (HSR) is a highly conserved cellular defense mechanism that upregulates the expression of HSPs in response to proteotoxic stress[1]. Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of this response, amplifying the production of HSPs, particularly HSP70, in stressed cells[2][3]. This unique mechanism of action has positioned arimoclomol as a promising therapeutic candidate for various neurodegenerative conditions.

Core Mechanism of Action: Amplification of the Heat Shock Response

Arimoclomol's primary mechanism of action is the potentiation of the heat shock response, which is centrally regulated by the transcription factor, Heat Shock Factor 1 (HSF1)[3].

HSF1 Activation Pathway

Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to a complex of chaperone proteins, including HSP90. In the presence of cellular stress, such as the accumulation of misfolded proteins, these chaperones are sequestered away to assist in protein refolding. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo phosphorylation. The activated HSF1 trimer then binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

Arimoclomol does not directly induce this stress response. Instead, it acts as a co-inducer by prolonging the binding of activated HSF1 to HSEs, thereby amplifying and extending the production of HSPs in cells that are already under stress. This targeted action is a key advantage, as it avoids a systemic and potentially detrimental activation of the HSR in healthy cells.

Upregulation of Heat Shock Proteins

The primary downstream effect of HSF1 activation is the increased synthesis of HSPs, most notably HSP70. HSP70 plays a crucial role in cellular proteostasis by:

-

Assisting in the correct folding of newly synthesized proteins.

-

Refolding misfolded or denatured proteins.

-

Targeting aggregated proteins for degradation through the ubiquitin-proteasome system and autophagy.

-

Stabilizing lysosomal membranes.

Therapeutic Effects in Neurodegenerative Diseases

The ability of arimoclomol to enhance the cellular chaperone capacity has shown therapeutic benefits in various models of neurodegeneration.

Niemann-Pick Disease Type C (NPC)

NPC is a rare lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol and other lipids in lysosomes. Arimoclomol has been shown to improve lysosomal function through multiple mechanisms:

-

Enhanced Protein Folding: By upregulating HSP70, arimoclomol aids in the proper folding and trafficking of the mutated NPC1 protein, increasing its residual function.

-

Activation of TFEB and TFE3: Arimoclomol promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These are master regulators of lysosomal biogenesis and autophagy, and their activation leads to the increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, including NPC1. This helps to clear the accumulated lysosomal cargo.

-

Stabilization of Lysosomal Membranes: The induction of HSP70 helps to stabilize lysosomal membranes, preventing the leakage of lysosomal enzymes into the cytoplasm and subsequent cell death.

Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark in many ALS cases is the aggregation of misfolded proteins, such as superoxide dismutase 1 (SOD1) and TDP-43. Preclinical studies in the SOD1-G93A mouse model of ALS have demonstrated that arimoclomol:

-

Reduces Protein Aggregation: Increased levels of HSP70 facilitate the refolding or degradation of mutant SOD1, leading to a reduction in the formation of toxic protein aggregates in the spinal cord.

-

Improves Motor Function and Survival: Treatment with arimoclomol has been shown to delay disease progression, improve muscle function, and extend the lifespan of SOD1-G93A mice.

While clinical trials in broader ALS populations have not shown statistically significant efficacy, the preclinical data highlight the potential of targeting protein misfolding in this disease.

Other Neurodegenerative Diseases

Preclinical evidence suggests that arimoclomol may also be beneficial in other neurodegenerative diseases characterized by protein aggregation, such as:

-

Parkinson's Disease (PD): Arimoclomol has been shown to reduce the aggregation of α-synuclein, a key pathological protein in PD, in preclinical models.

-

Huntington's Disease (HD): In the R6/2 mouse model of HD, which expresses a fragment of the mutant huntingtin protein, arimoclomol has been investigated for its potential to reduce huntingtin aggregation and improve motor deficits.

-

Alzheimer's Disease (AD): Studies in C. elegans models of tau toxicity have shown that arimoclomol can improve motility and extend lifespan, suggesting a potential role in mitigating tau pathology.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of arimoclomol.

Table 1: Clinical Trial Data in Niemann-Pick Disease Type C (NPC)

| Endpoint | Arimoclomol Group | Placebo Group | p-value | Reference |

| Change in 5-domain NPCCSS from baseline (12 months) | 0.76 | 2.15 | 0.046 | |

| Relative reduction in disease progression | 65% | - | - | |

| Patients stable or improved | 50% | 37.5% | - | |

| Change in NPCCSS (on concomitant miglustat) | -0.06 | -2.06 | 0.006 | |

| Increase in plasma HSP70 from baseline (12 months) | Significant | Not analyzed | - | |

| Reduction in plasma Lyso-SM-509 | Significant reduction | - | - |

Table 2: Preclinical Data in SOD1-G93A Mouse Model of ALS

| Endpoint | Arimoclomol Treatment | Control/Placebo | % Improvement | Reference |

| Lifespan | Extended | - | 22% | |

| Muscle Function (Hind Limb) | Improved | - | Significant | |

| Motor Neuron Survival | Increased | - | Marked improvement | |

| Ubiquitin-positive Aggregates (Spinal Cord) | Decreased | - | Significant |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of arimoclomol.

Western Blot for HSP70 Induction

This protocol describes the detection and quantification of HSP70 protein levels in cell lysates following treatment with arimoclomol.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HSP70

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of arimoclomol or vehicle control for the desired duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Filipin Staining for Unesterified Cholesterol

This protocol is used to visualize the accumulation of unesterified cholesterol in cultured cells, a hallmark of NPC.

Materials:

-

Cells cultured on glass coverslips

-

PBS

-

Paraformaldehyde (PFA)

-

Glycine

-

Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a culture dish.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 30-60 minutes at room temperature.

-

Quenching: Wash with PBS and quench the fixation reaction by incubating with a glycine solution (e.g., 1.5 mg/mL in PBS) for 10 minutes.

-

Staining: Wash with PBS and incubate the cells with the filipin working solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash the cells thoroughly with PBS.

-

Imaging: Mount the coverslips onto glass slides and visualize the cholesterol accumulation using a fluorescence microscope with a UV filter.

Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase, which is deficient in Gaucher disease, another lysosomal storage disorder where arimoclomol has shown potential.

Materials:

-

Cell lysates

-

GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)

-

Assay buffer (citrate/phosphate buffer, pH 5.4)

-

GCase inhibitor (e.g., conduritol B epoxide) for specificity control

-

Stop solution (e.g., glycine-carbonate buffer)

-

Fluorometer

Procedure:

-

Lysate Preparation: Prepare cell lysates in a suitable buffer.

-

Assay Reaction: Incubate the cell lysate with the GCase substrate in the assay buffer at 37°C. Include a control reaction with the GCase inhibitor.

-

Stopping the Reaction: After a defined incubation period, stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

Calculation: Calculate the GCase activity based on a standard curve of the fluorescent product and normalize to the protein concentration of the lysate.

Pharmacokinetics and Blood-Brain Barrier Penetration

A critical aspect for any neuro-targeted therapeutic is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies have shown that arimoclomol is orally bioavailable and penetrates the BBB. In a study with ALS patients, arimoclomol was detected in the cerebrospinal fluid (CSF), with CSF levels increasing with the administered dose, confirming its ability to reach the central nervous system. The plasma half-life of arimoclomol is approximately 4 hours, supporting a three-times-daily dosing regimen.

Table 3: Pharmacokinetic Parameters of Arimoclomol

| Parameter | Value | Reference |

| Bioavailability | Orally bioavailable | |

| Blood-Brain Barrier | Penetrant | |

| CSF to Serum Ratio | Dose-dependent increase | |

| Plasma Half-life | ~4 hours | |

| Protein Binding | ~10% |

Conclusion

This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the cellular stress response. Its mechanism as a co-inducer of the heat shock response, leading to the amplification of HSP70 production in stressed cells, addresses the core pathology of protein misfolding and aggregation. Furthermore, its beneficial effects on lysosomal function provide an additional layer of neuroprotection. The quantitative data from preclinical and clinical studies, particularly in NPC, are promising. The detailed experimental protocols provided in this guide offer a resource for researchers to further investigate the therapeutic potential of arimoclomol and similar compounds. Continued research is warranted to fully elucidate its efficacy across a broader spectrum of neurodegenerative disorders and to optimize its clinical application.

References

- 1. Immunohistochemical labelling of spinal cord sections for chemoarchitectural analysis of segments [protocols.io]

- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]

Arimoclomol Maleate and the Induction of Heat Shock Protein 70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the heat shock response (HSR), a critical cellular mechanism for maintaining protein homeostasis (proteostasis).[1][2] Unlike direct stressors that induce the HSR, arimoclomol amplifies this protective pathway in cells already under stress, primarily by enhancing the production of Heat Shock Protein 70 (HSP70).[3][4] This targeted mechanism of action has positioned arimoclomol as a promising therapeutic candidate for a range of neurodegenerative and lysosomal storage diseases characterized by protein misfolding and aggregation. This technical guide provides an in-depth overview of arimoclomol's mechanism of action, with a focus on HSP70 induction, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.

Core Mechanism of Action: Amplifying the Heat Shock Response

The cellular heat shock response is a conserved cytoprotective mechanism that is activated by various stressors, including heat, oxidative stress, and the accumulation of misfolded proteins. The master regulator of this pathway is Heat Shock Factor 1 (HSF1).[3]

Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to a complex of chaperone proteins, including HSP90 and HSP70. In the presence of cellular stress, such as an accumulation of misfolded proteins, these chaperones are titrated away from HSF1 to assist in protein refolding. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo hyperphosphorylation, a key step for its activation.

Activated HSF1 trimers bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, initiating the transcription of HSPs, most notably HSP70. Arimoclomol's primary mechanism of action is to prolong the binding of activated HSF1 to these HSEs, thereby amplifying the transcription of HSP genes. This co-inducer activity means that arimoclomol enhances the heat shock response in stressed cells without inducing it in healthy cells.

Signaling Pathway of Arimoclomol-Mediated HSP70 Induction

Quantitative Data on Arimoclomol's Efficacy

The therapeutic potential of arimoclomol has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative findings related to HSP70 induction and clinical outcomes.

Table 1: Preclinical Efficacy of Arimoclomol

| Model System | Disease Model | Arimoclomol Dose | Key Findings | Reference |

| In vivo (Mouse) | Amyotrophic Lateral Sclerosis (ALS) - SOD1G93A | Not specified | Increased HSP70 expression in the spinal cord. | |

| In vivo (Mouse) | Niemann-Pick type C (NPC) - Npc1-/- | 10-30 mg/kg (oral, daily) | Optimal dose range for reducing ataxic and behavioral symptoms. | |

| In vitro (Human Neuronal Cells) | - | 50 µM (in combination with 0.3 µM celastrol) | Maintained enhanced induction of HSPA1A (Hsp70-1). |

Table 2: Clinical Efficacy of Arimoclomol in Niemann-Pick Disease Type C (Phase II/III Trial - NCT02612129)

| Parameter | Arimoclomol Group | Placebo Group | p-value | Reference |

| Primary Endpoint | ||||

| Mean change in 5-domain NPCCSS from baseline to 12 months | 0.76 | 2.15 | 0.046 | |

| Biomarker Endpoint | ||||

| Change in HSP70 level | Statistically significant increase | Not reported | 0.0005 | |

| Subgroup Analysis (patients on miglustat) | ||||

| Mean change in 5-domain NPCCSS from baseline to 12 months | Disease stabilization | Disease worsening | 0.006 |

NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale. A lower score indicates less severe disease progression.

Experimental Protocols

Accurate measurement of HSP70 induction and HSF1 activation is crucial for evaluating the efficacy of arimoclomol and similar compounds. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis of HSP70 and Phosphorylated HSF1

This protocol outlines the steps for detecting and quantifying total HSP70 and phosphorylated HSF1 (p-HSF1) in cell lysates.

1. Cell Culture and Treatment:

-

Seed cells (e.g., human neuronal cells or patient-derived fibroblasts) in appropriate culture dishes.

-

Allow cells to reach 70-80% confluency.

-

Treat cells with the desired concentrations of arimoclomol or vehicle control for a specified duration (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HSP70 and p-HSF1 (e.g., anti-pS326 HSF1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: ELISA for HSP70 Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of HSP70 in biological samples.

1. Sample Preparation:

-

Prepare cell lysates, tissue homogenates, serum, or plasma as required.

-

Centrifuge samples to remove debris.

-

Dilute samples to an appropriate concentration within the assay's detection range.

2. Assay Procedure:

-

Add 100 µL of standards, controls, and samples to the wells of an HSP70 antibody-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells four times with wash buffer.

-

Add 100 µL of biotinylated anti-HSP70 detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells four times.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the wells four times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until color develops.

-

Add 100 µL of stop solution to each well.

3. Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of HSP70 in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Immunofluorescence Staining of Phosphorylated HSF1 Nuclear Foci

This protocol allows for the visualization of activated HSF1 in the nucleus.

1. Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish.

-

Treat cells with arimoclomol or a known stressor (e.g., heat shock at 42°C for 1 hour) to induce HSF1 activation.

2. Fixation and Permeabilization:

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times with PBS.

3. Blocking and Antibody Incubation:

-

Block with 10% normal goat serum in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against p-HSF1 (e.g., anti-pS326 HSF1) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

4. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow for Assessing HSP70 Co-inducers

Conclusion

Arimoclomol represents a targeted therapeutic approach that leverages the cell's own protective mechanisms. By acting as a co-inducer of the heat shock response, it specifically enhances HSP70 production in stressed cells, offering a potential treatment for diseases driven by protein misfolding. The quantitative data from both preclinical and clinical studies provide compelling evidence for its mechanism of action and therapeutic potential. The detailed protocols and workflows presented in this guide offer a framework for researchers and drug development professionals to further investigate and build upon the understanding of arimoclomol and other HSP-modulating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inpda.org [inpda.org]

Arimoclomol Maleate: A Deep Dive into its Cytoprotective Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the cytoprotective effects of arimoclomol maleate, a promising therapeutic agent for a range of cellular stress-related diseases. Arimoclomol is a small-molecule heat shock protein (HSP) co-inducer that has demonstrated significant potential in preclinical and clinical studies for conditions such as Niemann-Pick disease type C (NPC) and amyotrophic lateral sclerosis (ALS).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of arimoclomol's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanism of Action: Amplifying the Heat Shock Response

Arimoclomol's primary cytoprotective effect stems from its ability to potentiate the cellular heat shock response (HSR).[5] Unlike direct inducers of HSR, arimoclomol acts as a co-inducer, meaning it amplifies an existing stress response rather than initiating one itself. This targeted action is believed to result in a more favorable safety profile. The central mediator of the HSR is the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is held in an inactive state by a complex of chaperones, including HSP90 and HSP70. In the presence of cellular stress, such as misfolded proteins, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of genes encoding for HSPs, leading to their increased transcription.

Arimoclomol is reported to prolong the activation of HSF1, thereby enhancing the production of crucial chaperones like HSP70 and HSP90. This amplified HSP expression helps to refold misfolded proteins, prevent protein aggregation, and facilitate the degradation of damaged proteins, ultimately restoring cellular proteostasis and promoting cell survival.

Key Signaling Pathway: The Heat Shock Response

The following diagram illustrates the signaling pathway of the Heat Shock Response and the proposed mechanism of action for arimoclomol.

References

- 1. What is Arimoclomol used for? [synapse.patsnap.com]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. tandfonline.com [tandfonline.com]

- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 5. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

Arimoclomol Maleate for Lysosomal Storage Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arimoclomol is a heat shock protein co-inducer that has demonstrated therapeutic potential in the treatment of certain lysosomal storage disorders (LSDs), particularly Niemann-Pick disease type C (NPC). This technical guide provides an in-depth overview of Arimoclomol's mechanism of action, a summary of key clinical and preclinical data, detailed experimental protocols, and a visualization of its signaling pathways. Arimoclomol, marketed as Miplyffa™, was approved by the US Food and Drug Administration (FDA) in September 2024 for the treatment of NPC in combination with miglustat.[1][2] It functions by amplifying the natural cellular stress response, leading to increased levels of molecular chaperones that can help refold misfolded proteins, improve lysosomal function, and clear protein aggregates.[3][4]

Mechanism of Action

Arimoclomol is not a direct inducer of heat shock proteins (HSPs), but rather a co-inducer that amplifies the existing heat shock response, particularly in stressed cells.[5] Its primary mechanism involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Under cellular stress conditions, such as the accumulation of misfolded proteins characteristic of many LSDs, HSF1 is activated. Arimoclomol is thought to prolong the activation of HSF1, leading to a sustained increase in the expression of various HSPs, most notably HSP70.

These induced HSPs, acting as molecular chaperones, play a crucial role in protein homeostasis by:

-

Assisting in the proper folding of newly synthesized proteins.

-

Refolding misfolded and aggregated proteins.

-

Targeting severely damaged proteins for degradation.

In the context of LSDs, this enhanced chaperone capacity is believed to rescue the function of mutated, misfolded lysosomal enzymes and proteins. For example, in Gaucher disease, Arimoclomol has been shown to improve the folding, maturation, and lysosomal trafficking of the mutated glucocerebrosidase (GCase) enzyme. In NPC, it is thought to aid in the proper folding and function of the NPC1 and/or NPC2 proteins, which are critical for cholesterol trafficking out of lysosomes.

Furthermore, recent studies suggest that Arimoclomol's mechanism may also involve the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy. Their activation by Arimoclomol leads to the increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, which further enhances lysosomal function and cellular clearance pathways.

Below is a diagram illustrating the proposed signaling pathway of Arimoclomol.

Quantitative Data Summary

Clinical Trial Data: Niemann-Pick Disease Type C (NPC)

The pivotal Phase 2/3 clinical trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol in patients with NPC.

Table 1: Efficacy Results of the Phase 2/3 Trial of Arimoclomol in NPC (12 Months)

| Outcome Measure | Arimoclomol (n=34) | Placebo (n=16) | Treatment Difference (95% CI) | p-value |

| Mean Change in 5-domain NPCCSS | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |

| Annualized Disease Progression Reduction | 65% | - | - | - |

| Patients Stable or Improved | 50% | 37.5% | - | - |

| Mean Change in 5-domain NPCCSS (with miglustat) | - | - | -2.06 | 0.006 |

Source: Mengel et al., 2021

Table 2: Safety Profile of Arimoclomol in the Phase 2/3 NPC Trial

| Adverse Event | Arimoclomol (n=34) | Placebo (n=16) |

| Any Adverse Event | 88.2% (n=30) | 75.0% (n=12) |

| Serious Adverse Events | 14.7% (n=5) | 31.3% (n=5) |

| Treatment-Related Serious Adverse Events | 2 patients (urticaria and angioedema) | 0 |

Source: Mengel et al., 2021

Preclinical Data: Gaucher Disease Models

In vitro studies using patient-derived fibroblasts and neuronal-like cells have demonstrated Arimoclomol's potential in Gaucher disease.

Table 3: Preclinical Efficacy of Arimoclomol in Gaucher Disease Cellular Models

| Cell Model | Arimoclomol Effect | Quantitative Finding |

| GD Patient Fibroblasts (L444P, N370S mutations) | Increased GCase activity | Significant increase in a dose-dependent manner |

| GD Patient Fibroblasts | Enhanced GCase maturation and folding | Increased levels of mature, correctly localized GCase |

| Human Neuronal Model of GD | Increased GCase activity | Recapitulated effects seen in fibroblasts |

Source: Kirkegaard et al., 2018

Experimental Protocols

NPC Clinical Severity Scale (NPCCSS) Assessment

The 5-domain NPCCSS is a clinician-reported outcome measure used to assess disease severity and progression in NPC.

-

Domains Assessed: Ambulation, Fine Motor Skills, Swallow, Cognition, and Speech.

-

Scoring: Each domain is scored on a scale, with higher scores indicating greater severity. A 1-point change in the total score is considered clinically meaningful.

-

Administration: The scale is administered by a trained clinician during a routine clinical examination.

Below is a simplified workflow for the NPCCSS assessment.

Biomarker Quantification

Lyso-sphingomyelin-509 (Lyso-SM-509) is a biomarker for NPC. Its levels are measured in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are extracted to isolate lipids.

-

Chromatography: The lipid extract is separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry: The separated lipids are ionized and detected by a tandem mass spectrometer, which allows for the specific and sensitive quantification of Lyso-SM-509.

HSP70 levels in plasma or cell lysates can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: A capture antibody specific for HSP70 is coated onto a microplate. The sample is added, and any HSP70 present binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, and the resulting color change is proportional to the amount of HSP70 in the sample.

-

Procedure Outline:

-

Coat plate with capture antibody.

-

Block non-specific binding sites.

-

Add standards and samples.

-

Add detection antibody.

-

Add streptavidin-HRP.

-

Add substrate and stop solution.

-

Read absorbance at 450 nm.

-

In Vitro Assays for Gaucher Disease Models

-

Cell Lines: Patient-derived fibroblasts with known GBA mutations (e.g., L444P, N370S) are cultured in standard cell culture media (e.g., DMEM with 10% FBS and antibiotics).

-

Treatment: Cells are treated with varying concentrations of Arimoclomol or vehicle control for a specified period (e.g., 24-72 hours).

-

Principle: This assay measures the ability of GCase in cell lysates to hydrolyze a fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Protocol:

-

Lyse cells to release intracellular proteins.

-

Incubate cell lysates with 4-MUG in an acidic buffer (pH 4.5-5.4) to ensure lysosomal-specific activity.

-

Stop the reaction with a high pH buffer.

-

Measure the fluorescence of the product, 4-methylumbelliferone, which is proportional to GCase activity.

-

-

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

-

Protocol:

-

Protein Extraction: Prepare cell lysates as described above.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for GCase, HSP70, or other proteins of interest.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

-

Below is a diagram of the experimental workflow for preclinical evaluation.

Conclusion

Arimoclomol represents a novel therapeutic approach for lysosomal storage disorders, targeting the cellular protein quality control machinery to rescue the function of defective proteins. Its approval for NPC marks a significant advancement in the treatment of this devastating disease. The preclinical data in other LSDs, such as Gaucher disease, suggest a broader potential for this mechanism of action. Further research is warranted to explore the full therapeutic utility of Arimoclomol and other heat shock response modulators in the management of LSDs and other protein misfolding disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. raybiotech.com [raybiotech.com]

- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 4. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Efficacy of Arimoclomol Maleate in Niemann-Pick Type C Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of arimoclomol maleate in various Niemann-Pick type C (NPC) disease models. The data presented herein summarizes the quantitative outcomes from key in vitro and in vivo experiments, details the experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Core Findings from Preclinical Investigations

Arimoclomol, a heat shock protein co-inducer, has demonstrated promising therapeutic potential in preclinical models of NPC. Its mechanism of action is primarily attributed to the amplification of the cellular stress response, leading to improved lysosomal function and reduced lipid accumulation.

Mechanism of Action

Arimoclomol is understood to prolong the activation of Heat Shock Factor 1 (HSF1), a primary regulator of the heat shock response. This leads to the increased expression of heat shock proteins, notably HSP70. In the context of NPC, this amplified heat shock response is believed to aid in the correct folding of the mutated NPC1 protein, a key factor in the disease's pathology.[1]

Furthermore, arimoclomol has been shown to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2] This activation prompts their translocation to the nucleus, where they stimulate the expression of genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[2] Upregulation of the CLEAR network, which includes the NPC1 gene, enhances lysosomal biogenesis and function, contributing to the clearance of accumulated lipids characteristic of NPC.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of arimoclomol in both cellular and animal models of NPC.

Table 1: In Vitro Studies in NPC Fibroblast Models

| Cell Line | Treatment | Dosage | Duration | Key Finding | Reference |

| NPC1 Patient Fibroblasts | Arimoclomol | Not specified | Not specified | Significant reduction in lysosomal storage (p ≤ 0.01) and unesterified cholesterol accumulation (p ≤ 0.05). | [3] |

| NPC1I1061T Human Fibroblasts | Arimoclomol | Up to 500 µM | 72 or 120 hours | No correction of cholesterol storage observed. | |

| NPC1I1061T Human Fibroblasts | Arimoclomol | 50 and 400 µM | 3 and 5 days | No significant upregulation of HSP70 expression. | |

| Healthy Human Fibroblasts | Arimoclomol | 400 µM | Not specified | Significantly enhanced binding of TFE3 to the CLEAR promoter elements of NPC1, NPC2, GBA, MCOLN1, and GLA. | |

| HeLa cells with induced NPC phenotype | Arimoclomol | 0–400 µM | Not specified | Dose-dependent enhancement of TFE3 and TFEB translocation from the cytosol to the nucleus. |

Table 2: In Vivo Studies in Npc1-/- Mouse Model

| Mouse Model | Treatment | Dosage | Route of Administration | Key Finding | Reference |

| Npc1-/- | Arimoclomol | 10-30 mg/kg/day | Oral | Optimal dose range for reducing ataxic manifestations and behavioral symptoms. | |

| Npc1-/- | Bimoclomol (HSP amplifier) | Daily | Intraperitoneal | Improved myelination and increased numbers of mature oligodendrocytes in the cerebellum. Preserved cerebellar weight. | |

| Npc1-/- | Recombinant Human HSP70 | 6 times per week | Intraperitoneal | Improved myelination and increased numbers of mature oligodendrocytes in the cerebellum. | |

| Npc1-/- | AAV-treated | Not applicable | Not applicable | Average body weight increased until 15 weeks, compared to weight loss from 7 weeks in untreated mice. | |

| Npc1-/- | Untreated | Not applicable | Not applicable | Progressive loss of cerebellar Purkinje cells, prominent by 60 days of age. |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of arimoclomol in NPC models.

In Vitro Cholesterol Storage Assay in NPC Fibroblasts

-

Cell Culture: Human fibroblasts from NPC1 patients (e.g., GM18453) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

Treatment: Cells are treated with varying concentrations of arimoclomol (e.g., 50 µM to 500 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 or 120 hours).

-

Staining: After treatment, cells are fixed and stained with Filipin to visualize unesterified cholesterol and a nuclear stain such as Draq5.

-

Imaging and Analysis: Images are acquired using a high-content imaging system (e.g., ImageXpressMicro). The intensity of Filipin staining per cell is quantified to measure the level of cholesterol accumulation. Statistical analysis, such as a one-way ANOVA, is used to determine the significance of any observed reductions in cholesterol storage.

TFEB/TFE3 Nuclear Translocation Assay

-

Cell Culture and Treatment: Cells (e.g., HeLa cells or human fibroblasts) are cultured on coverslips and may be treated with an agent to induce an NPC-like phenotype (e.g., U-18666A). Subsequently, cells are treated with arimoclomol at various concentrations (e.g., 0-400 µM).

-

Immunofluorescence: Following treatment, cells are fixed, permeabilized, and incubated with primary antibodies against TFEB or TFE3. After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Microscopy and Quantification: Coverslips are mounted and imaged using a fluorescence microscope. The ratio of the fluorescent signal in the nucleus versus the cytoplasm for TFEB/TFE3 is quantified to determine the extent of nuclear translocation.

Quantitative Real-Time PCR (qPCR) for CLEAR Gene Expression

-

Cell Culture and RNA Extraction: NPC or wild-type fibroblasts are treated with arimoclomol or a vehicle control. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based detection method with primers specific for CLEAR network genes (e.g., NPC1, NPC2, GBA, MCOLN1). The expression levels of target genes are normalized to a housekeeping gene (e.g., ACTB).

-

Data Analysis: The relative gene expression changes are calculated using the 2-ΔΔCT method.

In Vivo Treatment and Behavioral Analysis in Npc1-/- Mice

-

Animal Model: The Npc1-/- mouse model, which exhibits a phenotype that mimics human NPC disease, is used.

-

Treatment: Arimoclomol is administered orally to the mice at a specified dosage range (e.g., 10-30 mg/kg/day) starting at a designated age.

-

Gait Analysis: At various time points, the gait of the mice is assessed using an automated gait analysis system (e.g., CatWalk™ XT). Parameters such as stride length, swing speed, and regularity index are measured to quantify ataxia and motor coordination.

-

Survival Analysis: The lifespan of the treated and control groups of mice is monitored, and Kaplan-Meier survival curves are generated to assess any significant increase in survival.

Histological Analysis of Purkinje Cell Loss in Npc1-/- Mice

-

Tissue Preparation: At the end of the study, mice are euthanized, and their brains are collected. The cerebellar tissue is fixed, processed, and sectioned.

-

Immunohistochemistry: Sagittal sections of the cerebellum are stained with an antibody specific for Purkinje cells, such as anti-calbindin.

-

Quantification: The number of Purkinje cells is counted in different lobules of the cerebellum. The density of Purkinje cells is then compared between the arimoclomol-treated and control groups to determine if the treatment prevented or slowed Purkinje cell degeneration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the preclinical studies of arimoclomol.

Caption: Proposed mechanism of action of Arimoclomol in NPC.

Caption: Experimental workflow for in vitro studies of Arimoclomol.

Caption: Experimental workflow for in vivo studies of Arimoclomol.

References

- 1. Cell-Autonomous Death of Cerebellar Purkinje Neurons with Autophagy in Niemann-Pick Type C Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitors reduce cholesterol storage in Niemann-Pick type C1 mutant fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

Arimoclomol Maleate: A Technical Guide to its Role in Modulating Protein Folding and the Heat Shock Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arimoclomol is a small molecule drug candidate that has garnered significant interest for its potential therapeutic applications in a range of diseases characterized by protein misfolding and aggregation.[1] This technical guide provides an in-depth examination of the core mechanism of Arimoclomol maleate, focusing on its role as a co-inducer of the heat shock response (HSR) and its subsequent effects on protein folding and cellular proteostasis. We will delve into the key signaling pathways modulated by Arimoclomol, present quantitative data from pivotal preclinical and clinical studies, and provide an overview of the experimental protocols used to elucidate its function.

Introduction: The Challenge of Protein Misfolding

Protein misfolding is a central pathological feature of numerous debilitating disorders, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and lysosomal storage disorders such as Niemann-Pick disease type C (NPC).[1][2] In these conditions, genetic mutations or cellular stress can lead to the production of proteins that fail to adopt their correct three-dimensional structure. These misfolded proteins are prone to aggregation, forming toxic intracellular inclusions that disrupt cellular function and ultimately lead to cell death.[2]

The cell possesses a sophisticated quality control system to combat protein misfolding, with a key component being the heat shock response (HSR). The HSR is a highly conserved cellular defense mechanism that upregulates the expression of molecular chaperones, also known as heat shock proteins (HSPs), to facilitate protein folding, refolding, and degradation of misfolded proteins.[3] Arimoclomol has emerged as a promising therapeutic agent that can amplify this natural cellular defense mechanism.

Mechanism of Action: Amplifying the Heat Shock Response

Arimoclomol's primary mechanism of action is the potentiation of the heat shock response. It is not a direct inducer of HSR in unstressed cells but rather acts as a co-inducer, meaning it amplifies the response in cells already under stress. This targeted action is a key advantage, as it avoids the potentially detrimental effects of global and continuous HSP induction.

The central player in the HSR is the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive monomeric state through its association with HSPs, particularly HSP90. Upon cellular stress, misfolded proteins accumulate and sequester HSP90, leading to the release, trimerization, and activation of HSF1. Activated HSF1 then translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, driving their transcription.

Arimoclomol is reported to prolong the binding of activated HSF1 to HSEs, thereby extending the duration and increasing the magnitude of HSP gene transcription. This leads to an amplified production of crucial chaperones, most notably HSP70.

Impact on Protein Folding and Cellular Function

The upregulation of HSPs, particularly HSP70, by Arimoclomol has several beneficial downstream effects on protein folding and cellular homeostasis:

-

Enhanced Chaperone-Mediated Folding: Increased levels of HSP70 assist in the correct folding of newly synthesized and stress-denatured proteins, preventing their aggregation.

-

Reduction of Protein Aggregates: Arimoclomol treatment has been shown to decrease the number of ubiquitin-positive protein aggregates in preclinical models of ALS. This suggests that the enhanced chaperone machinery facilitates the refolding or degradation of misfolded protein aggregates.

-

Improved Lysosomal Function: In lysosomal storage disorders like NPC, Arimoclomol has been shown to improve lysosomal function. This is thought to occur through the HSP70-mediated stabilization of lysosomal membranes and by aiding the proper folding and trafficking of essential lysosomal proteins like NPC1. The activation of transcription factors TFEB and TFE3, master regulators of lysosomal biogenesis, has also been implicated.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Arimoclomol in modulating the HSR and impacting disease progression has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of Arimoclomol in a Mouse Model of ALS (SOD1G93A)

| Parameter | Treatment Group | Result | Reference |

| Lifespan | Arimoclomol (from 75 days) | 22% increase compared to untreated | |

| Muscle Function | Arimoclomol (from 75 or 90 days) | Significant improvement | |

| HSP70 Expression | Arimoclomol | Increased expression in the spinal cord | |

| Ubiquitin-Positive Aggregates | Arimoclomol | Decrease in the number of aggregates in the spinal cord |

Table 2: Clinical Trial Data for Arimoclomol in Niemann-Pick Disease Type C (NPC)

| Endpoint | Arimoclomol Group | Placebo Group | P-value | Reference |

| Mean change in 5-domain NPCCSS at 12 months | 0.76 | 2.15 | 0.046 | |

| Annualized disease progression reduction | 65% | - | - | |

| Serious Adverse Events | 14.7% (5/34 patients) | 31.3% (5/16 patients) | - |

Table 3: Biomarker Changes in NPC Patients Treated with Arimoclomol

| Biomarker | Change in Arimoclomol Group | Reference |

| HSP70 | Increased levels | |

| Cholestane-triol (serum) | Reduction | |

| Unesterified cholesterol (PBMCs) | Reduction | |

| Lyso-SM-509 | Reduction |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of Arimoclomol.

Western Blotting for HSP70 Induction

This technique is used to quantify the levels of HSP70 protein in cells or tissues following treatment with Arimoclomol.

Methodology Overview:

-

Sample Preparation: Cells or tissues are treated with Arimoclomol for a specified duration.

-

Lysis and Protein Extraction: Cells or tissues are lysed to release proteins.

-

Protein Quantification: The total protein concentration in the lysate is determined.

-

SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated with a blocking agent to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for HSP70, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured and quantified.

Filipin Staining for Cholesterol Accumulation

This method is used to visualize and quantify the accumulation of unesterified cholesterol in cells, a key pathological feature of NPC.

Methodology Overview:

-

Cell Culture and Treatment: Cells are cultured and treated with Arimoclomol.

-

Fixation: Cells are fixed to preserve their structure.

-

Staining: Cells are incubated with Filipin, a fluorescent compound that binds specifically to unesterified cholesterol.

-

Imaging: The fluorescent signal is visualized and captured using a fluorescence microscope.

-

Quantification: The intensity of the fluorescent signal is quantified to determine the amount of cholesterol accumulation.

Chaperone Activity Assays

These assays are designed to directly measure the ability of cellular extracts or purified proteins to prevent the aggregation or facilitate the refolding of a substrate protein.

Methodology Overview (Aggregation Prevention Assay):

-

Prepare Substrate: A thermolabile substrate protein (e.g., citrate synthase or luciferase) is used.

-

Incubate with Chaperones: The substrate is incubated at a denaturing temperature in the presence or absence of cellular lysates from Arimoclomol-treated cells.

-

Measure Aggregation: Protein aggregation is monitored over time by measuring light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer. A decrease in light scattering in the presence of the lysate indicates chaperone activity.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for a variety of protein misfolding diseases. Its mechanism as a co-inducer of the heat shock response allows for a targeted amplification of the cell's own protective machinery, leading to enhanced protein folding, reduced protein aggregation, and improved cellular function. The quantitative data from both preclinical and clinical studies provide strong evidence for its potential clinical utility, particularly in Niemann-Pick disease type C.

Future research should continue to explore the full spectrum of Arimoclomol's molecular interactions and downstream effects. A deeper understanding of its influence on specific chaperone networks and its interplay with other cellular quality control pathways, such as the unfolded protein response and autophagy, will be crucial. Furthermore, the identification of predictive biomarkers to identify patient populations most likely to respond to Arimoclomol therapy will be a key step in its successful clinical translation for a broader range of devastating diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Arimoclomol Maleate: A Deep Dive into its Modulation of the Cellular Stress Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that modulates the cellular stress response, showing therapeutic potential in lysosomal storage disorders and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of arimoclomol maleate, focusing on its interaction with the heat shock response and its downstream effects on lysosomal function. We present a synthesis of key preclinical and clinical findings, detailed experimental protocols for assays relevant to its mechanism of action, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on or interested in the therapeutic application of arimoclomol and the broader field of cellular stress response modulation.

Introduction

Cellular stress, arising from various internal and external stimuli such as protein misfolding, oxidative stress, and metabolic dysfunction, triggers a complex network of protective responses. A key component of this network is the heat shock response (HSR), a highly conserved cellular defense mechanism characterized by the rapid upregulation of heat shock proteins (HSPs). HSPs function as molecular chaperones, facilitating protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins. Dysregulation of the HSR is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and lysosomal storage diseases, where the accumulation of misfolded proteins and cellular dysfunction are common hallmarks.[1][2]

Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the HSR.[3] Unlike direct inducers of the HSR, which can be cytotoxic, arimoclomol selectively amplifies the HSR in cells already under stress.[4] This unique mode of action has positioned arimoclomol as a promising therapeutic agent for conditions characterized by chronic cellular stress. This guide will delve into the molecular mechanisms underpinning arimoclomol's effects, the quantitative evidence from key studies, and the experimental methodologies used to elucidate its function.

Mechanism of Action: The Heat Shock Response and Beyond

Arimoclomol's primary mechanism of action involves the potentiation of the Heat Shock Factor 1 (HSF1) pathway, the master regulator of the HSR.[5] In addition to its effects on the HSR, arimoclomol has been shown to modulate lysosomal function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).

Amplification of the Heat Shock Response

Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, complexed with HSPs such as HSP70 and HSP90. Upon cellular stress, misfolded proteins accumulate and sequester these HSPs, leading to the release, trimerization, and phosphorylation of HSF1. The activated HSF1 trimer then translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

Arimoclomol does not directly activate HSF1 but rather prolongs its activated state, leading to a sustained and amplified production of HSPs, particularly HSP70. This co-inducer activity is crucial as it targets the HSR only in stressed cells, potentially minimizing off-target effects.

Enhancement of Lysosomal Function

Recent studies have revealed that arimoclomol also enhances lysosomal biogenesis and function by promoting the nuclear translocation of TFEB and TFE3. These transcription factors are master regulators of lysosomal gene expression, controlling the synthesis of lysosomal proteins and enzymes. Under normal conditions, TFEB and TFE3 are phosphorylated by mTORC1 and localized in the cytoplasm. During cellular stress, such as lysosomal dysfunction, mTORC1 is inhibited, leading to the dephosphorylation and nuclear translocation of TFEB and TFE3, where they activate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. Arimoclomol has been shown to facilitate this process, thereby improving the clearance of accumulated substrates in lysosomal storage disorders.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of arimoclomol has been investigated in various preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of Arimoclomol

| Model System | Disease Model | Key Finding | Quantitative Result | Reference |

| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | Increased lifespan | 22% increase | |

| Mouse | Spinal and Bulbar Muscular Atrophy (AR100) | Upregulation of HSP70 in spinal cord | 2.3-fold increase | |

| Mouse | Spinal and Bulbar Muscular Atrophy (AR100) | Upregulation of HSP70 in tibialis anterior muscle | 3-fold increase | |

| Human Fibroblasts | Gaucher Disease (L444P/L444P) | Time and dose-dependent increase in GCase activity | Data available in source | |

| Human Neuronal Cells | Gaucher Disease | Increased GCase activity | Data available in source | |

| Human Fibroblasts | Niemann-Pick Type C | Reduction in lysosomal cholesterol storage | Statistically significant reduction |

Table 2: Clinical Efficacy and Safety of Arimoclomol

| Disease | Trial Phase | Primary Endpoint | Key Efficacy Result | Key Safety Finding | Reference |

| Niemann-Pick Type C (NPC) | Phase 2/3 (NCT02612129) | Change in 5-domain NPCCSS | 65% reduction in annual disease progression (p=0.046) | Fewer serious adverse events vs. placebo (14.7% vs. 31.3%) | |

| Niemann-Pick Type C (NPC) | Phase 2/3 (NCT02612129) | Change in 5-domain NPCCSS (miglustat subgroup) | Disease stabilization vs. worsening in placebo (p=0.006) | N/A | |

| Amyotrophic Lateral Sclerosis (ALS) | Phase 3 (ORARIALS-01; NCT03491462) | Combined Assessment of Function and Survival (CAFS) | Did not meet primary or secondary endpoints | No significant safety signals | |

| Inclusion Body Myositis (sIBM) | Phase 2/3 (NCT02753530) | Change in IBMFRS | Did not meet primary or secondary endpoints | Acceptable safety profile |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of arimoclomol.

Western Blot Analysis of HSP70 Induction

This protocol describes the detection and quantification of HSP70 protein levels in cell lysates following treatment with arimoclomol.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-HSP70

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of arimoclomol or vehicle control for the desired duration.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Quantify protein concentration using a standard protein assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.

Filipin Staining for Cellular Cholesterol Accumulation

This protocol details the use of filipin staining to visualize and quantify unesterified cholesterol accumulation in cells, a key hallmark of Niemann-Pick type C disease.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Filipin solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with arimoclomol or vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 30 minutes at room temperature.

-

Filipin Staining: Wash cells with PBS and incubate with filipin solution in the dark for 1-2 hours at room temperature.

-

Mounting and Imaging: Wash cells with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope with a UV filter.

-

Quantification: Acquire images and quantify the fluorescence intensity per cell using image analysis software.

TFEB Nuclear Translocation Assay by Immunofluorescence

This protocol outlines the immunofluorescence-based detection and quantification of TFEB nuclear translocation.

Materials:

-

Cells cultured on coverslips

-

This compound

-

PBS

-

PFA for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-TFEB

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with arimoclomol or vehicle control.

-

Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with permeabilization buffer.

-

Blocking: Block with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with anti-TFEB primary antibody, followed by the fluorophore-conjugated secondary antibody.

-

Nuclear Staining and Mounting: Stain nuclei with DAPI and mount coverslips.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.

Conclusion

This compound represents a novel therapeutic approach that leverages the cell's own protective mechanisms to combat diseases characterized by cellular stress and protein misfolding. Its dual action on the heat shock response and lysosomal function provides a multi-faceted strategy for restoring cellular homeostasis. The quantitative data from both preclinical and clinical studies, particularly in Niemann-Pick type C disease, underscore its therapeutic potential. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the intricate mechanisms of arimoclomol and other modulators of the cellular stress response. As our understanding of these pathways deepens, so too will the opportunities for developing innovative therapies for a range of debilitating diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. researchgate.net [researchgate.net]

- 3. Riluzole Increases the Amount of Latent HSF1 for an Amplified Heat Shock Response and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Induction of heat shock proteins in differentiated human neuronal cells following co-application of celastrol and arimoclomol - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Arimoclomol Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arimoclomol is a first-in-class, orally administered, heat shock protein (HSP) co-inducer that has garnered significant attention for its potential in treating a range of neurodegenerative and protein-misfolding diseases.[1] It was recently approved by the FDA for the treatment of Niemann-Pick disease type C (NPC).[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Arimoclomol maleate, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data.

Mechanism of Action

Arimoclomol's primary mechanism of action is the co-induction of the cellular heat shock response (HSR), a critical pathway for maintaining protein homeostasis (proteostasis).[4][5] Unlike direct inducers of the HSR, which can be cytotoxic, Arimoclomol acts as a co-inducer, amplifying the HSR only in cells already under stress.

The key steps in Arimoclomol's mechanism of action are:

-

Cellular Stress: In pathological conditions such as neurodegenerative diseases, the accumulation of misfolded proteins leads to cellular stress.

-

HSF1 Activation: This stress triggers the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.

-

Arimoclomol-Mediated Amplification: Arimoclomol is believed to prolong the activation of HSF1, enhancing its binding to Heat Shock Elements (HSEs) in the promoter regions of HSP genes.

-

Increased HSP Production: This leads to an increased transcription and translation of various Heat Shock Proteins, most notably HSP70.

-

Restoration of Proteostasis: The elevated levels of HSPs, acting as molecular chaperones, facilitate the refolding of misfolded proteins, prevent protein aggregation, and target severely damaged proteins for degradation, thereby restoring cellular proteostasis and improving cell survival.

In the context of Niemann-Pick disease type C, Arimoclomol's induction of HSPs is thought to aid in the proper folding and trafficking of the dysfunctional NPC1 protein, improving lysosomal function and reducing the accumulation of cholesterol and other lipids.

Signaling Pathway of Arimoclomol's Action

Pharmacological Profile

Pharmacokinetics

Arimoclomol exhibits predictable pharmacokinetic properties, as summarized in the table below.

| Parameter | Value | Reference |

| Absorption | ||

| Tmax | ~0.5 - 1.1 hours | |

| Food Effect | No clinically significant effect | |

| Distribution | ||

| Volume of Distribution (Vz/F) | 211 L | |

| Plasma Protein Binding | ~10% | |

| Blood-Brain Barrier | Penetrant | |

| Metabolism | ||

| Primary Pathways | Glutathionation, O-glucuronidation, NO-oxime cleavage | |

| CYP Enzyme Interaction | Not an inhibitor or inducer of major CYP enzymes | |

| Excretion | ||

| Elimination Half-life (t½) | ~4 hours | |

| Apparent Clearance (CL/F) | 34 L/hr | |

| Route of Elimination | Primarily renal (77.5% in urine, 42% as unchanged drug) |

Pharmacodynamics

The primary pharmacodynamic effect of Arimoclomol is the elevation of HSPs, particularly HSP70, in response to cellular stress. This has been observed in both preclinical models and clinical trials. In a clinical trial for NPC, a significant increase from baseline in HSP70 levels was observed after 12 months of treatment.

Arimoclomol is also an inhibitor of the organic cationic transporter 2 (OCT2), which may lead to drug-drug interactions with OCT2 substrates.

Clinical Studies

Arimoclomol has been investigated in several clinical trials for various neurodegenerative diseases.

Niemann-Pick Disease Type C (NPC)

A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol in patients with NPC.

Experimental Protocol: NCT02612129

-

Study Design: 12-month, prospective, randomized, double-blind, placebo-controlled.

-

Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.

-

Intervention: Patients were randomized 2:1 to receive Arimoclomol or placebo, administered orally three times daily. Dosing was weight-based. Many participants were also on a stable dose of miglustat.

-

Primary Endpoint: Change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months.

-

Key Secondary Endpoints: Biomarker changes, including HSP70 levels.

Clinical Trial Workflow: NCT02612129

Efficacy and Safety Data from the NPC Trial

| Endpoint | Arimoclomol | Placebo | p-value | Reference |

| Primary Efficacy | ||||

| Mean change in 5-domain NPCCSS | 0.76 | 2.15 | 0.046 | |

| Safety | ||||

| Any Adverse Events | 88.2% (30/34) | 75.0% (12/16) | - | |

| Serious Adverse Events | 14.7% (5/34) | 31.3% (5/16) | - | |

| Treatment-related Serious AEs | 2 patients (urticaria, angioedema) | 0 | - |

Amyotrophic Lateral Sclerosis (ALS)

Arimoclomol has been investigated in patients with ALS, but a Phase 3 trial (ORARIALS-01; NCT03491462) did not meet its primary endpoint.

Experimental Protocol: ORARIALS-01

-

Study Design: Multinational, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participants: 245 patients with early-stage ALS.

-

Intervention: Arimoclomol citrate 400 mg three times daily or placebo for up to 76 weeks.

-

Primary Endpoint: Combined Assessment of Function and Survival (CAFS) rank score.

Efficacy and Safety Data from the ORARIALS-01 Trial

| Endpoint | Arimoclomol | Placebo | p-value | Reference |

| Primary Efficacy | ||||

| CAFS rank score | No significant difference | No significant difference | 0.62 | |

| Safety | ||||

| Treatment-related Adverse Events | More frequent than placebo | - | 0.052 | |

| Discontinuation due to AEs | 16% | 5% | 0.015 | |

| Most common AE leading to discontinuation | Increased liver enzymes | - | - |

Inclusion Body Myositis (IBM)

A multicenter, randomized, double-blind, placebo-controlled trial (NCT02753530) evaluated Arimoclomol in patients with IBM. The trial did not demonstrate a significant benefit on the primary efficacy endpoint.

Experimental Protocol: NCT02753530

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: 152 patients with IBM.

-

Intervention: Arimoclomol 400 mg or placebo three times daily for 20 months.

-

Primary Endpoint: Change from baseline in the Inclusion Body Myositis Functional Rating Scale (IBMFRS) total score.

Efficacy and Safety Data from the IBM Trial

| Endpoint | Arimoclomol | Placebo | p-value | Reference |

| Primary Efficacy | ||||

| Mean change in IBMFRS | -3.26 | -2.26 | 0.12 | |

| Safety | ||||

| Serious Adverse Events | 15% (11/74) | 23% (18/78) | - | |

| Elevated Transaminases (≥3x ULN) | 7% (5/74) | 1% (1/78) | - |

Safety and Tolerability

Across clinical trials, Arimoclomol has been generally well-tolerated. The most common adverse events reported include upper respiratory tract infections, diarrhea, and decreased weight. Hypersensitivity reactions such as urticaria and angioedema have been observed. Increases in serum creatinine and liver enzymes have also been reported, sometimes leading to treatment discontinuation.

Drug Interactions

Arimoclomol is an inhibitor of OCT2 and may increase the exposure of drugs that are OCT2 substrates. Known interacting drugs include metformin, cisplatin, and dofetilide.

Conclusion